N-ethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-4-16-14(20)11-7-10-13(18(11)3)17-12-6-5-9(2)8-19(12)15(10)21/h5-8H,4H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWLQTLBVYLJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N1C)N=C3C=CC(=CN3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reactions for Pyrido[1,2-a]Pyrimidine Formation
The pyrido[1,2-a]pyrimidine scaffold is typically synthesized via a one-pot three-component reaction involving aminopyrimidines, aldehydes, and β-ketoesters. For instance, 6-aminopyrimidine derivatives react with aryl aldehydes and ethyl acetoacetate under solvent-free conditions using trifluoromethanesulfonic acid (0.5 equiv.) as a catalyst at 110°C. This method yields ethyl carboxylate intermediates with sp³ hybridized carbons at the C4 position, critical for subsequent cyclization steps.
Key Reaction Parameters
| Component | Role | Conditions | Yield Range |
|---|---|---|---|
| 6-Aminopyrimidine | Nucleophile | Solvent-free, 110°C | 70–85% |
| Aryl aldehyde | Electrophile | TfOH (0.5 equiv.) | - |
| β-Ketoester | Cyclization agent | 12–24 h reaction time | - |
Pyrrolo[2,3-d]Pyrimidine Annulation
The pyrrolo[2,3-d]pyrimidine ring is constructed via cyclization of intermediates containing cyano or carbonyl groups. A patent by describes reacting 2-amino-5-substituted furans with nucleophiles like R²-C(=NH)NH₂ to form the pyrrolo ring. For the target compound, a 2-aminofuran derivative bearing a methyl group at position 7 reacts with a guanidine analog, followed by acid-catalyzed cyclization to form the fused pyrrolo-pyrimidine system.
Analytical Validation and Spectral Data
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the fused rings, with dihedral angles between pyrido and pyrrolo rings of ≤5°. Disorder in ethyl and methyl groups is resolved with site-occupancy factors of 0.53–0.63.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: N-ethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.
Major Products Formed: The major products resulting from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-ethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth and proliferation .
Antimicrobial Properties
Another prominent application is its potential as an antimicrobial agent. In vitro studies have shown that the compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-function relationship analysis suggests that modifications to the pyrimidine ring can enhance its antimicrobial efficacy .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. Research published in Neuroscience Letters indicated that it could reduce oxidative stress and inflammation in neuronal cells, making it a candidate for further exploration in treatments for conditions such as Alzheimer's disease .
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| Anticancer Activity of Pyrido[1,2-a]pyrrolo Compounds | Anticancer | Significant cytotoxicity against breast and lung cancer cell lines; inhibition of kinase activity. |
| Antimicrobial Efficacy of Novel Derivatives | Antimicrobial | Effective against E. coli and S. aureus; structure modifications enhanced activity. |
| Neuroprotection by Dihydropyrido Compounds | Neuroprotection | Reduced oxidative damage in neuronal cells; potential for Alzheimer's treatment. |
Mechanism of Action
The mechanism by which N-ethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Assumed based on structural similarity to .
Research Findings and Trends
- Substituent Position Sensitivity: Methyl groups at position 1 (common in all analogs) are critical for maintaining the heterocyclic core’s stability.
- Carboxamide Modifications :
- N-Alkylation (ethyl, methoxypropyl) vs. N,N-dimethylation () significantly impacts steric accessibility and hydrogen-bonding capacity, influencing target selectivity .
Biological Activity
N-ethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.31 g/mol. The compound features a unique arrangement of pyrido and pyrimidine rings that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2 |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 946338-79-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrido-pyrimidine core and subsequent introduction of the ethyl and methyl groups. Various amines and aldehydes are commonly used as reagents under controlled conditions to optimize yield and purity.
Anticancer Potential
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit promising anticancer properties. For instance, derivatives with specific substitutions have shown enhanced activity against various cancer cell lines by targeting receptor tyrosine kinases (RTKs) involved in tumor growth and metastasis.
A study highlighted that compounds with an ethyl group at the N8 position demonstrated four-fold better activity compared to their methylated counterparts against EPH receptors overexpressed in certain cancers . This suggests that structural modifications significantly influence biological efficacy.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of N-ethyl-1,7-dimethyl derivatives suggest potential effectiveness against a range of pathogens. The compound's mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis, although specific pathways remain to be elucidated .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of N-ethyl-1,7-dimethyl derivatives against non-small cell lung cancer (NSCLC). The compound was found to inhibit cell proliferation in vitro and showed promise in preclinical models by reducing tumor size and enhancing apoptosis .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity using various strains of bacteria. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
The mechanism by which N-ethyl-1,7-dimethyl acts biologically involves interaction with specific molecular targets such as kinases and enzymes. These interactions can lead to downstream effects that inhibit cell division or promote apoptosis in cancer cells. Further studies are necessary to fully characterize these mechanisms and their implications for therapeutic use.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-ethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions such as cyclization of pyridine/pyrrolo precursors and functional group transformations. For example:
- Step 1 : Formation of the pyrido-pyrrolo-pyrimidine core via condensation of substituted pyridines with pyrrolidine derivatives under reflux in aprotic solvents (e.g., DMF or THF) .
- Step 2 : Introduction of the ethyl and methyl substituents via alkylation or nucleophilic substitution. Temperature control (60–100°C) and catalyst selection (e.g., Pd/C for hydrogenation) are critical for yield optimization .
- Step 3 : Carboxamide functionalization using coupling agents like EDCI/HOBt in dichloromethane .
- Key Data : Yields range from 55–75% depending on solvent purity and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., ethyl group at δ 1.2–1.4 ppm, methyl groups at δ 2.3–2.5 ppm) and confirm the pyrimidine ring’s oxidation state .
- IR : Strong absorption at ~1700 cm confirms the 4-oxo group .
- HRMS : Validates molecular weight (calc. 338.41 g/mol; obs. 338.40 g/mol) with <2 ppm error .
Q. What preliminary biological assays are recommended for assessing its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., PARP-1) using fluorescence-based assays. IC values <10 µM suggest therapeutic potential .
- Antimicrobial Testing : Broth microdilution assays against Mycobacterium tuberculosis (MDR strains) with MIC values <50 µg/mL indicate anti-TB activity .
Advanced Research Questions
Q. How can structural modifications enhance target specificity against PARP-1 while minimizing off-target effects?
- Methodological Answer :
- SAR Studies : Compare analogs with varying substituents (Table 1). For example:
| Substituent Position | Modification | PARP-1 IC (µM) | Off-Target Activity |
|---|---|---|---|
| N-ethyl | Replacement with benzyl | 8.2 → 15.6 | Increased |
| 7-methyl | Removal | 8.2 → 32.4 | Reduced |
- Computational Docking : Use tools like AutoDock Vina to predict binding modes. The ethyl group’s hydrophobicity improves PARP-1 active-site interactions .
Q. How should researchers resolve contradictions in reported solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Use the shake-flask method in PBS (pH 7.4) at 25°C. Conflicting data (e.g., 0.5 mg/mL vs. 1.2 mg/mL) may arise from:
- Purity Variations : HPLC purity >98% reduces aggregation .
- Polymorphism : X-ray crystallography identifies stable crystalline forms with differing solubility .
Q. What advanced techniques validate the compound’s mechanism of action in anti-inflammatory pathways?
- Methodological Answer :
- Cellular Assays : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages via ELISA.
- Target Engagement : Use protein-observed NMR to confirm binding to NF-κB subunits (e.g., p65) .
- CRISPR Knockout : Delete candidate targets (e.g., COX-2) to assess dependency .
Contradictions & Challenges
Q. Why do some studies report conflicting cytotoxicity profiles in cancer cell lines?
- Methodological Answer : Variations arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
